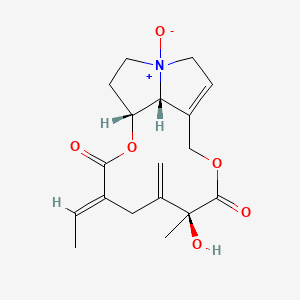
VCP/p97 inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its ability to disrupt the degradation of misfolded polypeptides by the ubiquitin-proteasome system (UPS), leading to the dysregulation of protein homeostasis . VCP/p97 plays a crucial role in various cellular processes, including protein quality control, endosomal sorting, autophagy, chromosome condensation, and membrane fusion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .
Análisis De Reacciones Químicas
Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .
Aplicaciones Científicas De Investigación
VCP/p97 inhibitor-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
VCP/p97 inhibitor-1 exerts its effects by binding to the VCP/p97 protein and inhibiting its ATPase activity. This inhibition disrupts the protein’s ability to hydrolyze ATP, which is essential for its function in various cellular processes. The compound binds at the interface of the D1 and D2 domains of each VCP/p97 subunit, altering the loop structures near the C-terminal α2 G helix and modulating domain-domain communications . This leads to the accumulation of polyubiquitylated proteins, retention of endoplasmic reticulum-associated degradation (ERAD) substrates, and induction of lethal endoplasmic reticulum stress in cancer cells .
Comparación Con Compuestos Similares
Triazole Derivatives: These compounds have been shown to match the efficacy of CB-5083, another ATP-competitive inhibitor, in cellular models.
DBeQ: A known VCP/p97 inhibitor with similar binding affinities and ATPase inhibition properties.
Uniqueness: VCP/p97 inhibitor-1 is unique due to its high binding affinity to VCP/p97, selective cytotoxicity, and remarkable anti-tumor effects. It has been shown to induce G0/G1 phase arrest in cancer cells and inhibit tumor growth in vivo with minimal toxicity . This makes it a promising candidate for further development as a therapeutic agent targeting protein degradation pathways.
Propiedades
Fórmula molecular |
C24H26BN5O4S |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28) |
Clave InChI |
FOBHQTSQEGGBNP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)


![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)





![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)




